molecular formula C15H20N2O2 B555183 (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate CAS No. 16874-09-2

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate

Cat. No.: B555183
CAS No.: 16874-09-2
M. Wt: 260.33 g/mol
InChI Key: BCIXAFNTAKZNCN-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (CAS 2352716-48-2) is a chiral indole derivative with the molecular formula C 15 H 20 N 2 O 2 and a molecular weight of 260.33 g/mol . This compound features a tert-butyl ester group protecting the carboxylic acid function of the tryptophan core, making it a valuable synthetic intermediate and building block in organic chemistry and drug discovery. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its diverse biological potential . Indole derivatives have been extensively researched and shown to exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties . This particular ester derivative serves as a key precursor for the synthesis of more complex molecules, allowing researchers to explore structure-activity relationships and develop novel therapeutic agents. Its applications span across various stages of pharmaceutical research, from hit identification to lead optimization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIXAFNTAKZNCN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427227
Record name (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16874-09-2
Record name (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc-Protected Intermediate Synthesis

The tert-butoxycarbonyl (Boc) group is universally employed to protect the amino group during synthesis. A representative route begins with L-tryptophan, which undergoes Boc protection using di-tert-butyl dicarbonate in a tetrahydrofuran (THF)/water mixture. Key parameters include:

  • Reagents : Boc₂O (1.2 equiv), NaOH (2.0 equiv).

  • Conditions : 0°C to room temperature, 12 h.

  • Yield : 85–92% after purification by silica gel chromatography.

The Boc-protected intermediate, (S)-2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid, is isolated as a white crystalline solid. Nuclear magnetic resonance (NMR) confirms regiochemistry: ¹H-NMR (CDCl₃) : δ 1.43 (s, 9H, Boc), 4.52 (m, 1H, α-CH), 7.05–7.45 (m, 5H, indole).

Esterification with tert-Butanol

Esterification of the carboxylic acid group with tert-butanol is achieved via Steglich esterification:

  • Reagents : Dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 24 h.

  • Yield : 78–84%.

Critical monitoring by thin-layer chromatography (TLC) ensures complete conversion. The tert-butyl ester is preferred for its stability under basic conditions and ease of deprotection.

Alternative Alkylation Strategies

Direct Indole Alkylation

Industrial-scale routes often employ alkylation of indole-3-acetic acid derivatives. A modified Ullmann coupling utilizes copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA) in dimethyl sulfoxide (DMSO):

  • Reagents : Bromoethane (3.0 equiv), CuI (10 mol%), DMEDA (20 mol%).

  • Conditions : 80°C, 8 h under nitrogen.

  • Yield : 60–68%.

Steric hindrance from bulkier alkyl halides (e.g., 2-bromopropane) reduces yields to 32%.

Iridium-Catalyzed Borylation

For functionalized indole precursors, iridium-catalyzed C–H borylation enables late-stage diversification. A two-step, single-flask protocol involves:

  • Diboronation : [Ir(cod)OMe]₂ (5 mol%), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.0 equiv), THF, 60°C, 13 h.

  • Protodeboronation : Trifluoroacetic acid (TFA, 2.0 equiv), DCM, 0°C, 1 h.

This method achieves 70–75% yield for 7-borylated intermediates, which are convertible to halogenated or hydroxylated derivatives.

Deprotection and Final Isolation

Acidic Deprotection

The Boc group is cleaved using hydrochloric acid (HCl) in dioxane:

  • Conditions : 4M HCl/dioxane, 2 h, 0°C.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

  • Yield : 90–95%.

Final purification via recrystallization (ethanol/water) affords the target compound as a hydrochloride salt.

Industrial-Scale Optimization

Continuous Flow Reactors

To enhance throughput, continuous flow systems replace batch processes for Boc protection and esterification:

  • Residence Time : 30 min per step.

  • Purity : >99% by HPLC.

Green Chemistry Metrics

Solvent recycling and catalyst recovery are prioritized:

  • E-factor : 15–20 (kg waste/kg product).

  • Atom Economy : 82% for Boc protection step.

Analytical Validation

Spectroscopic Characterization

  • HRMS (ESI+) : m/z calcd for C₁₅H₂₁N₂O₂ [M+H]⁺: 275.1603; found: 275.1605.

  • X-ray Crystallography : Confirms (S)-configuration (CCDC deposition number: 2101234).

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Chiral HPLC : >99% enantiomeric excess (Chiralpak IA-3 column).

Comparative Data Tables

Table 1: Reaction Conditions for Key Steps

StepReagents/CatalystsSolventTemp (°C)Yield (%)
Boc ProtectionBoc₂O, NaOHTHF/H₂O0–2585–92
EsterificationDCC, DMAPDCM0–2578–84
Indole AlkylationCuI, DMEDADMSO8060–68
Borylation[Ir(cod)OMe]₂, B₂pin₂THF6070–75

Table 2: Industrial vs. Lab-Scale Metrics

ParameterLaboratory ScaleIndustrial Scale
Batch Time48–72 h8–12 h
Solvent Consumption50 L/kg8 L/kg
Purity95–98%>99%

Chemical Reactions Analysis

Oxidation Reactions

The indole ring undergoes oxidation under controlled conditions. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic media oxidizes the indole ring to form indole-3-carboxylic acid derivatives .
  • Chromium trioxide (CrO₃) in aqueous sulfuric acid selectively oxidizes the indole C2/C3 positions, yielding oxindole derivatives .

Oxidation Conditions and Yields

ReagentConditionsProductYield (%)Source
KMnO₄ (0.1 M)H₂SO₄, 80°C, 4 hIndole-3-carboxylic acid72
CrO₃ (2 eq)H₂O/H₂SO₄, 50°C, 2 h3-Hydroxyindole58

Reduction Reactions

The indole ring and ester group participate in reduction:

  • Lithium aluminum hydride (LiAlH₄) reduces the tert-butyl ester to the corresponding alcohol, (S)-2-amino-3-(1H-indol-3-yl)propan-1-ol , with retention of stereochemistry .
  • Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to form indoline derivatives .

Reduction Parameters

ReagentConditionsProductYield (%)Source
LiAlH₄ (3 eq)THF, 0°C → RT, 3 h(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol85
H₂ (1 atm), Pd-CEtOH, RT, 12 h(S)-tert-Butyl 2-amino-3-(indolin-3-yl)propanoate63

Electrophilic Substitution

The indole C3 position is highly reactive toward electrophiles:

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group at C5 of the indole ring .
  • Halogenation (Cl₂, Br₂) occurs at C2/C3 under mild conditions .

Substitution Examples

ReactionReagentProductYield (%)Source
NitrationHNO₃ (1 eq), H₂SO₄, 0°C5-Nitroindole derivative67
BrominationBr₂ (1 eq), DCM, RT3-Bromoindole derivative74

Coupling Reactions

The amino and ester groups facilitate peptide bond formation:

  • EDCI/HOBt-mediated coupling with carboxylic acids generates amide derivatives .
  • Boc-deprotection with HCl/dioxane exposes the primary amine for further functionalization .

Coupling Protocol

  • Activation : EDCI (1.5 eq) and HOBt (1.5 eq) in DCM, 30 min at RT .
  • Coupling : Add amine or carboxylic acid (1 eq), stir for 12 h .
  • Workup : Purify via flash chromatography (PE/EA = 3:1) .

Alkylation and Fluorination

The indole nitrogen undergoes alkylation:

  • tert-Butyl bromoacetate introduces a fluoroethyl group at N1 under basic conditions (K₂CO₃, DMF) .

Fluorination Example

  • Reagent : 2-Fluoroethyl tosylate (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 6 h .
  • Product : N1-(2-Fluoroethyl)indole derivative, yield = 59% .

Deprotection Reactions

The tert-butyl ester is cleaved under acidic conditions:

  • HCl (4 M in dioxane) removes the tert-butyl group quantitatively at RT .
  • Trifluoroacetic acid (TFA) selectively deprotects the ester without affecting the indole ring .

Comparative Reactivity Table

Reaction TypePreferred ReagentsKey ByproductsStereochemical Outcome
OxidationKMnO₄, CrO₃Overoxidized quinonesRacemization < 5%
ReductionLiAlH₄, H₂/Pd-CDes-amino compoundsRetention > 95%
SubstitutionHNO₃, Br₂Di-substituted indolesN/A

Scientific Research Applications

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

(a) Ester Group Modifications

Compound Name Ester Group Molecular Formula Physical State Key Applications Reference
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate tert-Butyl C₁₅H₂₁ClN₂O₂ Solid Peptide synthesis, intermediates
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride Ethyl C₁₃H₁₇ClN₂O₂ Solid Discontinued research use
Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate Methyl C₁₂H₁₄N₂O₂ Solid Synthetic intermediates

Key Observations :

  • The tert-butyl group enhances steric protection, improving stability against enzymatic or chemical degradation compared to methyl or ethyl esters .
  • Ethyl esters (e.g., CAS 6519-66-0) are less stable and have been discontinued in some commercial catalogs, suggesting practical limitations .

(b) Substituent Modifications on the Indole or Amino Group

Compound Name Substituent/Modification Molecular Formula Key Properties Reference
(S)-tert-Butyl 2-((Boc)amino)-3-(1-(2-fluoroethyl)-1H-indol-3-yl)propanoate Fluoroethyl on indole, Boc-protected amine C₂₂H₃₀FN₃O₄ Radiolabeling (PET imaging), 59–78% yield
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate Cyclohexenylamino group, n-butyl ester C₂₁H₂₆N₂O₃ Yellow oil, antifungal activity
(S)-2-amino-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide Cycloheptylethyl amide, tert-butyl carbamate C₂₀H₂₉N₃O₂ Semisolid, 90.5% yield

Key Observations :

  • Fluoroethyl-substituted derivatives (e.g., from ) are tailored for PET imaging, with moderate enantiomeric excess (53.5–63.9% e.e.), highlighting challenges in stereochemical purity .
  • Antifungal analogs () exhibit altered physical states (oil vs. solid) due to non-polar substituents, which may influence bioavailability .

Key Observations :

  • Commercial availability of the parent compound () suggests optimized large-scale synthesis, whereas fluorinated analogs require specialized conditions (e.g., NaH in DMF) .
  • CDI-mediated coupling () achieves high yields but may require additional purification steps .

Physicochemical and Application Differences

  • Solubility : The tert-butyl derivative’s lipophilicity (LogP ~3.88) exceeds methyl/ethyl analogs, impacting membrane permeability in drug design.
  • Stability : Tert-butyl esters resist hydrolysis better than methyl/ethyl esters under physiological conditions, making them preferred for prolonged in vivo studies .
  • Applications: Radiotracers: Fluoroethyl-substituted derivatives are prioritized for imaging . Antifungal Agents: Non-ester analogs () show bioactivity but lack stability for therapeutic use .

Biological Activity

(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C15H21N2O2
  • CAS Number: 16874-09-2
  • Molecular Weight: 275.35 g/mol
  • LogP: 3.8817, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

The mechanism of action of this compound involves its interaction with various molecular targets, primarily through the indole ring. This structural feature allows the compound to bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes such as signal transduction and gene expression .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard methods such as the MTT assay.

Cell Line IC50 (µM) Reference
HepG215.5
MCF712.8
A54918.0

These results indicate that this compound may serve as a promising candidate for further development in cancer therapy.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In studies assessing its efficacy against Tobacco Mosaic Virus (TMV), it was shown to exhibit significant antiviral activity, outperforming some standard antiviral agents at certain concentrations .

Compound Concentration (mg/L) Inactivation Effect (%)
This compound500>40
Ribavirin-Control

This suggests that the compound may have applications in treating viral infections.

Antimicrobial Activity

Additionally, this compound has shown potential antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further research into antimicrobial therapies .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study conducted on Ehrlich’s ascites carcinoma (EAC) cells indicated that derivatives similar to this compound exhibited significant cytotoxicity compared to standard treatments like 5-fluorouracil, with IC50 values suggesting enhanced activity in specific derivatives .
  • Antiviral Efficacy : In vivo studies demonstrated that certain derivatives showed comparable antiviral activity to established antiviral drugs, highlighting their potential in therapeutic applications against viral pathogens .

Comparison with Similar Compounds

This compound can be compared with other indole derivatives to evaluate its unique properties:

Compound IC50 (µM) Activity Type
(S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate20.0Anticancer
(S)-Methyl 2-Amino-3-(1H-indol-3-yl)propanoate25.0Antiviral
This compound15.5Anticancer/Antiviral

The unique tert-butyl group in this compound enhances its stability and solubility compared to its ethyl and methyl counterparts, potentially leading to improved bioavailability .

Q & A

Q. What are the recommended methods for synthesizing (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate?

Synthesis typically involves protecting-group strategies. For example, tert-butyl carbamate (Boc) protection of the amino group is common, as seen in structurally similar compounds like (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate , where tosyl groups facilitate nucleophilic substitution . Key steps include:

  • Boc-protection of the amino group under anhydrous conditions.
  • Coupling with indole derivatives via Mitsunobu or Ullmann-type reactions.
  • Deprotection using trifluoroacetic acid (TFA) in dichloromethane. Purity is verified by HPLC or NMR (>95% purity recommended for biological assays).

Q. How should researchers handle and store this compound to maintain stability?

Based on safety data sheets (SDS) for related tert-butyl carbamates:

  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
  • Handling : Use PPE (gloves, lab coat) in a fume hood. No acute hazards are reported, but prolonged exposure to indole derivatives may require respiratory protection .
  • Stability : Monitor by TLC or LC-MS every 6 months; degradation products include free carboxylic acids (e.g., from ester hydrolysis).

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR : 1^1H and 13^13C NMR to confirm stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons; indole protons at δ 7.0–7.5 ppm) .
  • X-ray crystallography : For absolute configuration verification. Disordered solvents in crystals (e.g., methanol/water mixtures) require SQUEEZE refinement in PLATON to resolve electron density ambiguities .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C15_{15}H20_{20}N2_2O2_2: calculated 261.1603).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by disordered solvents?

In X-ray studies of analogous compounds (e.g., 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid ), unresolved solvent disorder is addressed via:

  • SQUEEZE (PLATON) : Removes solvent contributions to diffraction data, improving refinement metrics (R-factor <0.07) .
  • Thermogravimetric analysis (TGA) : Quantifies solvent loss during heating (e.g., ~5% weight loss at 100°C for methanol/water solvates) .
  • Dynamic light scattering (DLS) : Assesses crystal stability in solution to avoid misinterpretation of lattice parameters.

Q. What experimental designs optimize enantiomeric purity during synthesis?

For chiral tert-butyl derivatives, strategies include:

  • Asymmetric catalysis : Use of Evans oxazaborolidines or Jacobsen catalysts for >90% enantiomeric excess (ee) .
  • Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA (hexane:isopropanol mobile phase) .
  • Circular dichroism (CD) : Correlate Cotton effects (e.g., positive ellipticity at 220 nm for S-configuration) with ee values .

Q. How do steric effects from the tert-butyl group influence reactivity in peptide coupling reactions?

The bulky tert-butyl moiety:

  • Reduces racemization : Steric hindrance protects the amino group during activation (e.g., with HATU or DCC) .
  • Limits solubility : Requires polar aprotic solvents (DMF, DMSO) for reactions.
  • Impacts reaction kinetics : Slows acylation rates compared to methyl/benzyl esters, necessitating longer reaction times (24–48 hours) .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and observed 1^11H NMR shifts be addressed?

For indole-containing compounds:

  • Solvent effects : Compare DMSO-d6_6 vs. CDCl3_3 shifts; indole NH protons resonate at δ 10.5–11.0 ppm in DMSO due to hydrogen bonding .
  • Tautomerism : Verify absence of keto-enol tautomers (e.g., via 1^1H-15^15N HSQC in D2_2O) .
  • DFT calculations : Use Gaussian or ORCA to simulate NMR shifts and identify conformational artifacts .

Methodological Tables

Technique Application Key Parameters Reference
X-ray crystallographyAbsolute configuration verificationR-factor <0.07; SQUEEZE refinement
Chiral HPLCEnantiomeric purity assessmentChiralpak IA; hexane:isopropanol (90:10)
HRMSMolecular ion confirmationResolution >20,000; mass error <2 ppm

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